molecular formula C16H30O2 B1235735 Disparolone CAS No. 49831-68-7

Disparolone

Cat. No.: B1235735
CAS No.: 49831-68-7
M. Wt: 254.41 g/mol
InChI Key: HVUVWFDIXGAFRS-VOTSOKGWSA-N
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Description

Disparolone is a naturally occurring β-triketone compound first isolated from Leptospermum scoparium (manuka) species . Its chemical structure features a bicyclic framework with three ketone groups, contributing to its herbicidal and antimicrobial properties. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in weed management, by disrupting plastoquinone biosynthesis in plants . It is structurally classified as a cyclohexenone derivative and shares functional similarities with other triketones used in agriculture.

Properties

CAS No.

49831-68-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(E)-1-hydroxyhexadec-10-en-7-one

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17/h6-7,17H,2-5,8-15H2,1H3/b7-6+

InChI Key

HVUVWFDIXGAFRS-VOTSOKGWSA-N

SMILES

CCCCCC=CCCC(=O)CCCCCCO

Isomeric SMILES

CCCCC/C=C/CCC(=O)CCCCCCO

Canonical SMILES

CCCCCC=CCCC(=O)CCCCCCO

Other CAS No.

49831-68-7

Synonyms

disparalone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This compound belongs to the β-triketone family, which includes compounds with overlapping structural motifs and bioactivities. Below is a detailed comparison with two analogs: Leptospermone and Grandione .

Structural Similarities and Differences

Leptospermone
  • Structure : A linear β-triketone with a C₁₄ aliphatic chain and three ketone groups .
  • Functional Groups : Identical triketone core but lacks the bicyclic framework of this compound.
  • Molecular Weight : 266.34 g/mol.
Grandione
  • Structure : Bicyclic β-triketone with a fused cyclohexane ring and an additional hydroxyl group .
  • Functional Groups : Triketone core + hydroxyl group, enhancing polarity.
  • Molecular Weight : 274.36 g/mol.

Table 1: Structural Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol)
This compound Bicyclic 3 ketones 288.38
Leptospermone Linear aliphatic 3 ketones 266.34
Grandione Bicyclic + hydroxyl 3 ketones + 1 hydroxyl 274.36
Herbicidal Efficacy
  • This compound : Effective at 0.5–1.0 mM concentrations against broadleaf weeds; persistent soil residual activity due to low solubility .
  • Leptospermone : Requires higher concentrations (2.0–3.0 mM) for similar efficacy; rapid degradation in soil limits utility .
  • Grandione: Enhanced bioavailability due to hydroxyl group but shows phytotoxicity to non-target plants at >1.5 mM .

Table 2: Bioactivity Comparison

Compound Target Weeds Effective Concentration (mM) Soil Half-Life (Days)
This compound Broadleaf 0.5–1.0 30–45
Leptospermone Broadleaf/grasses 2.0–3.0 7–14
Grandione Broadleaf 1.0–1.5 20–30
Environmental Impact
  • This compound : Low aquatic toxicity (LC₅₀ > 100 mg/L for fish) but bioaccumulates in lipid-rich tissues .
  • Leptospermone: Rapid photodegradation reduces environmental persistence but increases runoff risks .
  • Grandione : Moderate toxicity to pollinators (LD₅₀ = 10 µg/bee) due to polar functional groups .

Critical Analysis of Research Findings

Advantages of this compound

  • Superior selectivity and residual activity compared to Leptospermone and Grandione.
  • Lower effective concentrations reduce application costs.

Limitations

  • Limited solubility complicates formulation for foliar applications.
  • Bioaccumulation raises concerns for long-term use in ecosystems .

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